
6-Nitrochromone
Vue d'ensemble
Description
6-Nitrochromone, also known as 6-Nitro-4-oxo-4H-1-benzopyran-3-carboxaldehyde, is a benzopyran derivative . It is a bicyclic heterocyclic molecule made up of a benzene ring fused to a heterocyclic pyran ring . It has been reported to exhibit inhibitory activity against urease .
Molecular Structure Analysis
The molecular formula of this compound is C9H5NO4 . It has an average mass of 191.140 Da and a mono-isotopic mass of 191.021851 Da .Physical and Chemical Properties Analysis
This compound appears as a white to yellow or pale cream powder or crystal . It has a melting point of 172-175 °C (lit.) . The density is predicted to be 1.482±0.06 g/cm3 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
6-Nitrochromone has been utilized in various chemical syntheses. For instance, it reacts with electron-rich aminoheterocycles to produce hetero(carbo)annulated 3-nitropyridines via a formal [3+3] cyclocondensation. This reaction exhibits high yields and is not significantly influenced by the nature of the 1,3-C,N-dinucleophile. The resulting products have potential utility after conversion into 3-aminopyridine derivatives, as evidenced by NMR studies and X-ray crystallographic analysis (Iaroshenko et al., 2012).
Fluorescent Sensors
This compound derivatives have been used in the development of fluorescent sensors. For instance, rhodamine B derivatives bearing 3-formyl-6-nitrochromone units have been synthesized for selective detection of Cu2+ in aqueous media. These sensors display a remarkable increase in fluorescence intensity upon Cu2+ addition, making them effective for reversible fluorescence sensing (Abebe et al., 2020).
Spectroscopic Analysis
This compound has been a subject of spectroscopic analysis to understand its molecular structure and vibrational frequencies. Studies using FT-Raman and FT-IR spectroscopy have provided insights into the stability of the molecule, charge transfer within it, and its thermodynamic properties. These analyses are crucial for understanding the chemical behavior of this compound (Senthil Kumar et al., 2015).
Safety and Hazards
6-Nitrochromone is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing personal protective equipment, and ensuring adequate ventilation .
Relevant Papers One relevant paper discusses the optimization of the synthetic route of Chromone-2-carboxylic Acids, a step forward to speed up the discovery of Chromone-based Multitarget-directed Ligands . This study can be seen as a step forward to speed up the discovery of chromone-based multitarget-directed ligands .
Mécanisme D'action
Target of Action
It is known that chromone derivatives, which include 6-nitrochromone, can interact with a variety of receptors .
Mode of Action
This compound has been found to interact with adrenergic terminals, leading to the release of catecholamines . This interaction results in significant increases in atrial rate . The compound also increases atrial frequency independently of protein kinase A (PKA) activation .
Biochemical Pathways
It is known that chromone derivatives can influence a variety of biochemical pathways .
Result of Action
The action of this compound results in an increase in atrial frequency . This effect is achieved through the release of catecholamines from adrenergic terminals and an increase in atrial frequency independent of PKA activation .
Analyse Biochimique
Biochemical Properties
6-Nitrochromone plays a significant role in biochemical reactions, particularly due to its interactions with enzymes and proteins. It has been observed to interact with various oxidoreductases and transferases, influencing their activity. The nitro group in this compound can undergo reduction reactions, which are catalyzed by nitroreductases. These interactions can lead to the formation of reactive intermediates that may further react with other biomolecules, affecting cellular processes .
Cellular Effects
This compound has been shown to impact various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of kinases and phosphatases. Additionally, this compound affects gene expression by interacting with transcription factors and altering their binding to DNA. This compound also impacts cellular metabolism by inhibiting or activating metabolic enzymes, leading to changes in the levels of metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For instance, the nitro group can form hydrogen bonds or electrostatic interactions with amino acid residues in the enzyme’s active site. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and modulating their activity. These interactions can lead to alterations in the expression of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At high doses, this compound can exhibit toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range leads to significant changes in cellular function, while doses outside this range have minimal impact .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can undergo reduction reactions catalyzed by nitroreductases, leading to the formation of reactive intermediates. These intermediates can further participate in other metabolic reactions, influencing metabolic flux and metabolite levels. Additionally, this compound can affect the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm or nucleus, depending on its interactions with cellular components. These interactions can influence the compound’s localization and its effects on cellular function .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its localization to the nucleus can impact gene expression by interacting with transcription factors and chromatin .
Propriétés
IUPAC Name |
6-nitrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO4/c11-8-3-4-14-9-2-1-6(10(12)13)5-7(8)9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWADBVBOPTYQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357218 | |
| Record name | 6-Nitrochromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51484-05-0 | |
| Record name | 6-Nitrochromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Are there any computational studies on 6-Nitrochromone?
A2: Yes, one study utilized a combination of spectroscopic techniques and computational methods to investigate this compound. [] The research employed FT-IR and FT-Raman spectroscopy to analyze the molecule. [] Further characterization involved ab initio and density functional theory (DFT) calculations to determine the first-order hyperpolarizability, explore the HOMO-LUMO energy gap, and analyze the molecular electrostatic potential (MEP). []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


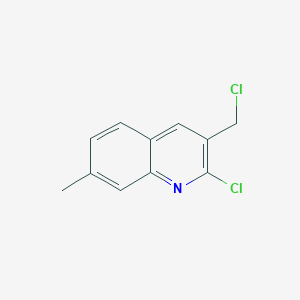
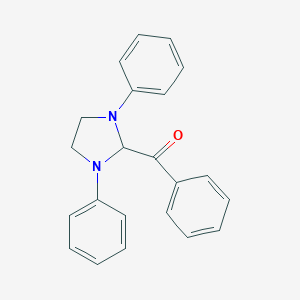
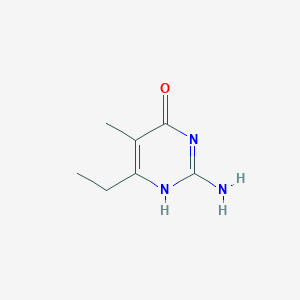

![5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic Acid](/img/structure/B184720.png)
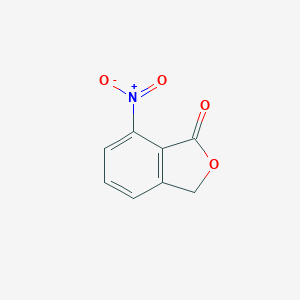
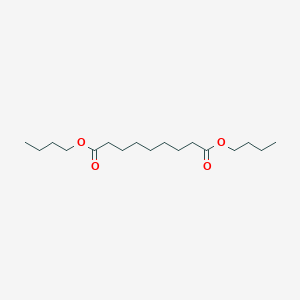
![Benzene, [(methylsulfonyl)ethynyl]-](/img/structure/B184725.png)
![[(Z)-1-iodo-2-methylsulfonylethenyl]benzene](/img/structure/B184726.png)
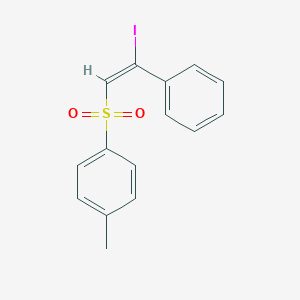


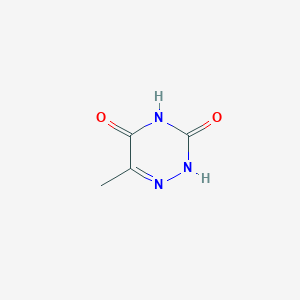
![5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B184733.png)
